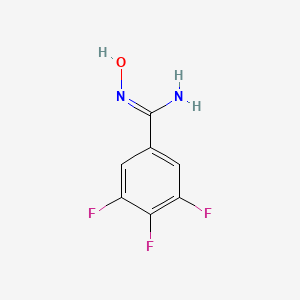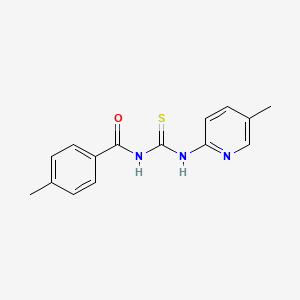
3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H5F3N2O. . This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidamide group. It is a solid at ambient temperature and has a molecular weight of 190.12 g/mol .
Métodos De Preparación
The preparation of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide typically involves the following synthetic routes:
Starting Material: The synthesis often begins with 3,4,5-trifluorobenzaldehyde.
Reaction with Hydroxylamine: The aldehyde group of 3,4,5-trifluorobenzaldehyde is reacted with hydroxylamine to form the corresponding oxime.
Formation of Carboximidamide: The oxime is then converted to the carboximidamide derivative through a series of reactions involving reagents such as ammonium chloride and sodium cyanoborohydride.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process.
Análisis De Reacciones Químicas
3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The hydroxybenzenecarboximidamide group can form hydrogen bonds with active site residues, further stabilizing the compound-target complex .
Comparación Con Compuestos Similares
3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
3,4,5-Trifluorobenzaldehyde: This compound is a precursor in the synthesis of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide and shares the trifluorobenzene core.
3,4,5-Trifluorobenzamidoxime: This is another name for 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide.
2,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide: A similar compound with fluorine atoms in different positions on the benzene ring.
The uniqueness of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide lies in its specific substitution pattern and the presence of the hydroxybenzenecarboximidamide group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISYIMDGWUAPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)
![N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2467611.png)


![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)







